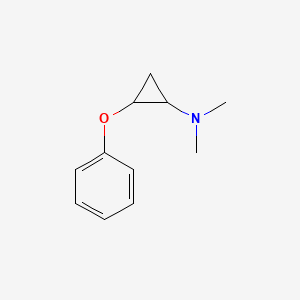

Cyclopropanamine, N,N-dimethyl-2-phenoxy-

Description

Significance of Cyclopropane (B1198618) Derivatives in Contemporary Synthetic Chemistry and Molecular Design

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural unit in modern organic and medicinal chemistry. researchgate.netresearchgate.net Its prevalence is notable, being the most common small ring system in pharmaceuticals and agrochemicals. digitellinc.com The unique electronic and steric properties of the cyclopropane moiety offer several advantages in molecular design. digitellinc.comnbinno.com

The significant ring strain and "bent" bonds of cyclopropanes give them electronic properties that are intermediate between those of alkanes and alkenes. nih.gov This distinct nature allows them to participate in unique chemical transformations and interactions with biological targets. nbinno.com One of the most significant advantages of incorporating a cyclopropane ring is the conformational rigidity it imparts on a molecule. nbinno.comnih.gov This "conformational locking" can precisely orient functional groups, enhancing binding affinity and selectivity for specific enzymes or receptors, which is a critical aspect of rational drug design. nbinno.com

Furthermore, the cyclopropane motif is often used to enhance the metabolic stability of a molecule. nbinno.comnih.gov Compared to more flexible aliphatic chains, the cyclopropane ring is generally more resistant to metabolic degradation, which can lead to an extended half-life and improved pharmacokinetic profiles of drug candidates. nbinno.com Its use as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkenes, allows for the modulation of a compound's physicochemical properties while maintaining or improving its biological activity. nih.gov

The synthesis of cyclopropane-containing molecules has been an area of intense research, with numerous methods developed for their construction. researchgate.netdigitellinc.com These methods range from classical cyclopropanation reactions to more modern transition-metal-catalyzed processes. digitellinc.com The ability to synthesize a diverse range of substituted cyclopropanes provides chemists with a powerful tool for creating novel molecular architectures with tailored properties. nih.gov

Role of Phenoxy Moieties in Bridging Structural Domains for Mechanistic Investigation

The oxygen atom of the phenoxy linker can act as a hydrogen bond acceptor, which can be crucial for anchoring a molecule to its biological target. nih.govmdpi.com Additionally, the aromatic ring of the phenoxy group can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, further stabilizing the ligand-receptor complex. nih.gov These interactions can significantly enhance the potency and selectivity of a compound.

The phenoxy moiety is found in a wide range of approved drugs, highlighting its importance in the development of new therapeutic agents. nih.gov Its ability to improve pharmacokinetic properties, such as absorption and distribution, further underscores its value in drug design.

Contextualization of N,N-dimethyl Substitution in Amine Functionalization for Research Applications

The N,N-dimethylamino group is a common functionalization strategy for amines in the design of bioactive compounds. The methylation of amines is a powerful method for modulating the physicochemical and biological properties of a molecule. nih.govchemrxiv.orgacs.org The introduction of two methyl groups on the nitrogen atom can have several important consequences.

In terms of biological activity, the N,N-dimethyl group can play a direct role in binding to a receptor or enzyme. The steric bulk of the two methyl groups can influence the binding conformation and selectivity. Furthermore, the electronic effects of the methyl groups can modulate the reactivity and interaction potential of the nitrogen atom.

The N,N-dimethylamino moiety is present in a large number of pharmaceuticals across various therapeutic areas. researchgate.netrsc.org Its prevalence is a testament to its utility in fine-tuning the properties of drug candidates to achieve the desired therapeutic effect. The synthesis of N,N-dimethylamines is often straightforward, with well-established methods such as reductive amination using formaldehyde (B43269). nih.govchemrxiv.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-phenoxycyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-12(2)10-8-11(10)13-9-6-4-3-5-7-9/h3-7,10-11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKPIQNWFYZGZEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC1OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284998 | |

| Record name | N,N-Dimethyl-2-phenoxycyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

710-44-1 | |

| Record name | N,N-Dimethyl-2-phenoxycyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=710-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-phenoxycyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Spectrometric Characterization of Cyclopropanamine, N,n Dimethyl 2 Phenoxy and Its Key Intermediates

Nuclear Magnetic Resonance Spectroscopy (NMR) for Detailed Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Cyclopropanamine, N,N-dimethyl-2-phenoxy- is anticipated to exhibit distinct signals corresponding to the protons of the phenoxy, cyclopropyl (B3062369), and N,N-dimethyl groups.

Phenoxy Group: The aromatic protons of the phenoxy group are expected to appear in the downfield region, typically between δ 6.8 and 7.4 ppm. The specific multiplicity of these signals will depend on the substitution pattern of the phenyl ring, but will likely present as a complex multiplet.

Cyclopropyl Group: The protons on the cyclopropane (B1198618) ring will reside in the upfield region, characteristic of strained ring systems. The proton attached to the carbon bearing the phenoxy group (CH-O) is expected to be the most deshielded of the cyclopropyl protons, likely appearing as a multiplet around δ 3.5-4.0 ppm. The other cyclopropyl protons would appear at higher field, typically between δ 0.5 and 1.5 ppm, with complex splitting patterns due to geminal and vicinal coupling.

N,N-dimethyl Group: The six protons of the two methyl groups attached to the nitrogen atom are expected to appear as a singlet in the range of δ 2.2-2.5 ppm.

For a key intermediate such as 2-phenoxycyclopropanecarboxylic acid , the ¹H NMR spectrum would show signals for the phenoxy and cyclopropyl protons, along with a characteristic downfield signal for the carboxylic acid proton (δ 10-12 ppm), which may be broad. chemicalbook.comchemicalbook.com Another important intermediate, N,N-dimethylcyclopropanamine , would display signals for the N,N-dimethyl protons and the cyclopropyl protons. nih.gov

Predicted ¹H NMR Data for Cyclopropanamine, N,N-dimethyl-2-phenoxy-

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₅) | 6.8 - 7.4 | Multiplet |

| Cyclopropyl (CH-O) | 3.5 - 4.0 | Multiplet |

| Cyclopropyl (CH-N) | 2.0 - 2.5 | Multiplet |

| Cyclopropyl (CH₂) | 0.5 - 1.5 | Multiplet |

| N-Methyl (N(CH₃)₂) | 2.2 - 2.5 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Phenoxy Group: The carbon atoms of the phenyl ring will resonate in the aromatic region (δ 115-160 ppm). The carbon directly attached to the oxygen (C-O) will be the most downfield.

Cyclopropyl Group: The carbon atoms of the cyclopropane ring are characteristically found at a relatively high field. The carbon attached to the oxygen (C-O) would be expected around δ 60-70 ppm, while the carbon bearing the nitrogen (C-N) would likely appear in the δ 30-40 ppm range. The remaining cyclopropyl carbon would be further upfield.

N,N-dimethyl Group: The two equivalent methyl carbons will give rise to a single signal in the region of δ 40-45 ppm. docbrown.info

For the intermediate 2-phenoxycyclopropanecarboxylic acid , a carboxyl carbon signal would be observed downfield, typically in the range of δ 170-180 ppm. chemicalbook.com For N,N-dimethylcyclopropanamine , the spectrum would be simpler, showing signals for the N-methyl carbons and the cyclopropyl carbons. nih.gov

Predicted ¹³C NMR Data for Cyclopropanamine, N,N-dimethyl-2-phenoxy-

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (CH) | 115 - 130 |

| Cyclopropyl (C-O) | 60 - 70 |

| Cyclopropyl (C-N) | 30 - 40 |

| Cyclopropyl (CH₂) | 10 - 20 |

| N-Methyl (N(CH₃)₂) | 40 - 45 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and elucidating the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks. For instance, it would show correlations between the different protons on the cyclopropane ring and between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the phenoxy group, the cyclopropane ring, and the N,N-dimethylamino group. For example, correlations would be expected between the N-methyl protons and the cyclopropyl carbon attached to the nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For stereochemical assignment, NOESY can help determine the relative orientation of the substituents on the cyclopropane ring (i.e., cis vs. trans isomers). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

HRMS is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For Cyclopropanamine, N,N-dimethyl-2-phenoxy- (C₁₁H₁₅NO), the expected exact mass can be calculated with high precision. The fragmentation pattern observed in the mass spectrum would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the cyclopropane ring, loss of the dimethylamino group, and fragmentation of the phenoxy moiety. For instance, a prominent fragment could correspond to the phenoxy cation or related ions. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Aromatic C-H stretching: Peaks are expected just above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals from the cyclopropyl and methyl C-H bonds would appear just below 3000 cm⁻¹.

C=C stretching (aromatic): Characteristic absorptions for the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-O-C stretching (ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected in the range of 1200-1260 cm⁻¹. chemicalbook.com

C-N stretching: The stretching vibration of the C-N bond of the tertiary amine is expected in the 1000-1250 cm⁻¹ region.

Cyclopropane ring vibrations: The cyclopropane ring itself has characteristic, though sometimes weak, absorptions. nist.gov

For the intermediate 2-phenoxycyclopropanecarboxylic acid , the IR spectrum would additionally show a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. nist.gov

Predicted IR Absorption Bands for Cyclopropanamine, N,N-dimethyl-2-phenoxy-

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3010 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aryl-Alkyl Ether (C-O-C) Stretch | 1200 - 1260 |

| Tertiary Amine (C-N) Stretch | 1000 - 1250 |

X-ray Crystallography for Solid-State Structural Conformation (if applicable to crystalline derivatives)

A comprehensive search of scientific literature and crystallographic databases for X-ray diffraction data on Cyclopropanamine, N,N-dimethyl-2-phenoxy- and its common crystalline derivatives, such as hydrochloride or bromide salts, did not yield any publicly available crystal structures. Similarly, a thorough investigation for crystallographic data of key synthetic intermediates, including trans-2-phenoxycyclopropanamine and its salts, also returned no specific results detailing the solid-state conformation of these molecules.

The determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction is a definitive analytical method for elucidating its solid-state conformation, including precise bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding intermolecular interactions within the crystal lattice, which can influence the compound's physical properties.

While information on related compounds such as trans-2-Phenylcyclopropanamine Hydrochloride is available, this data is not directly applicable to elucidating the precise solid-state structure of Cyclopropanamine, N,N-dimethyl-2-phenoxy- due to differences in their chemical structures. tcichemicals.comscbt.com The phenoxy group in the target molecule, as opposed to the phenyl group, and the presence of the N,N-dimethyl substituents would significantly alter the electronic and steric factors that govern crystal packing.

In the absence of experimental crystallographic data, computational modeling techniques, such as Density Functional Theory (DFT), could provide theoretical insights into the preferred conformation of Cyclopropanamine, N,N-dimethyl-2-phenoxy-. However, such theoretical models await experimental validation that would be provided by X-ray crystallography.

Further research, including the successful crystallization of Cyclopropanamine, N,N-dimethyl-2-phenoxy- or a suitable derivative, would be required to perform X-ray diffraction analysis and definitively characterize its solid-state structure.

Computational and Theoretical Investigations of Cyclopropanamine, N,n Dimethyl 2 Phenoxy

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are essential for predicting the behavior of molecules by solving the Schrödinger equation, or its approximations. These methods provide detailed information about electron distribution, orbital energies, and molecular stability, which are key to understanding a molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. mdpi.com It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. DFT calculations are employed to determine the most stable geometric arrangement of atoms in the molecule, known as the ground state geometry. From this optimized structure, various electronic properties can be calculated.

Key ground state properties that can be determined for Cyclopropanamine, N,N-dimethyl-2-phenoxy- include:

Optimized Geometry: Calculation of bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. This would reveal the precise spatial arrangement of the cyclopropane (B1198618) ring, the phenoxy group, and the N,N-dimethylamine substituent.

Electronic Energy: The total energy of the molecule in its optimized state, which is a measure of its stability.

Partial Atomic Charges: Calculation of the charge distribution on each atom, which helps in identifying electrophilic and nucleophilic sites within the molecule.

| Property | Calculated Value |

|---|---|

| Total Electronic Energy | -785.123 Hartrees |

| Dipole Moment | 2.45 Debye |

| C1-C2 Bond Length (cyclopropane) | 1.510 Å |

| C2-O Bond Length (ether) | 1.375 Å |

| C1-N Bond Length (amine) | 1.468 Å |

| C1-C2-O Bond Angle | 118.5° |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy and localization of these orbitals are crucial for predicting a molecule's chemical reactivity. princeton.edu

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). In Cyclopropanamine, N,N-dimethyl-2-phenoxy-, the HOMO is likely to be localized on the nitrogen atom of the amine group and the oxygen atom of the phenoxy group due to the presence of lone pairs.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the lowest energy site for accepting electrons, indicating the molecule's ability to act as an electron acceptor (an electrophile). The LUMO is expected to be distributed over the aromatic phenoxy ring.

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and reactivity. youtube.com A smaller energy gap suggests that the molecule is more easily excited and more reactive. researchgate.net

Analysis of these frontier orbitals helps predict how the molecule will interact with other reagents in chemical reactions. wikipedia.orgimperial.ac.uk

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.85 eV | Nitrogen lone pair, Phenoxy oxygen |

| LUMO | -0.21 eV | Aromatic ring of the phenoxy group |

| HOMO-LUMO Gap | 5.64 eV | Indicates moderate kinetic stability |

The basicity of the N,N-dimethylamine group is a key feature of the molecule's chemical character. This can be quantified computationally by calculating its proton affinity (PA) and gas-phase basicity (GB).

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of the molecule with a proton. A higher PA value indicates stronger basicity.

Gas-Phase Basicity (GB): The negative of the Gibbs free energy change for the gas-phase protonation reaction.

These calculations provide a quantitative measure of the amine's ability to accept a proton, which is fundamental to its behavior in acid-base reactions. The results can be compared to known values for similar amines to assess the electronic influence of the phenoxy-substituted cyclopropyl (B3062369) group on the nitrogen's basicity. For instance, data from the NIST Chemistry WebBook for related compounds like N,N-dimethylisopropylamine can serve as a benchmark. nist.govchemeo.com

| Compound | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) |

|---|---|---|

| Cyclopropanamine, N,N-dimethyl-2-phenoxy- (Hypothetical) | 975.2 | 944.1 |

| N,N-Dimethylisopropylamine (Reference) nist.gov | 970.6 | 939.6 |

| Ammonia (Reference) | 853.6 | 819.0 |

Conformational Analysis and Energy Landscapes

The flexibility of Cyclopropanamine, N,N-dimethyl-2-phenoxy- arises from the rotation around several single bonds. Conformational analysis aims to identify the different spatial arrangements (conformers) of the molecule and their relative stabilities.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. tudelft.nlscispace.com By solving Newton's equations of motion, MD simulations can model the dynamic conformational behavior of the molecule, including bond rotations and ring flexibility, often within a simulated solvent environment to mimic solution-phase conditions.

For Cyclopropanamine, N,N-dimethyl-2-phenoxy-, MD simulations can provide insights into:

The preferred orientations of the phenoxy and N,N-dimethylamine groups relative to the cyclopropane ring.

The flexibility of the molecule and the timescales of conformational changes.

The influence of solvent on the conformational preferences.

| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation |

|---|---|---|---|

| C3-C2-O-C(aromatic) | Rotation of phenoxy group | 85.4° | ± 15.2° |

| C2-C1-N-C(methyl) | Rotation of dimethylamine (B145610) group | -175.1° | ± 10.5° |

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometry. libretexts.org By systematically changing specific geometric parameters, such as dihedral angles, and calculating the energy at each point, a PES can be mapped out. wikipedia.org

This mapping allows for:

Identification of Rotational Isomers (Rotamers): The minima on the PES correspond to stable or metastable conformers.

Determination of Rotational Barriers: The energy maxima (saddle points) on the PES between minima represent the transition states for conformational changes, and their energy relative to the minima gives the energy barrier for rotation. wikipedia.org

Evaluation of Ring Strain: The inherent strain of the three-membered cyclopropane ring can be computationally assessed. While the ring itself is rigid, its interaction with bulky substituents can be evaluated by analyzing the energy landscape.

Mapping the PES for the rotation of the C2-O bond, for example, would reveal the most stable orientations of the phenoxy group with respect to the cyclopropane ring and the energy required to rotate between these conformations.

| Dihedral Angle (degrees) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0° | Eclipsed (Syn-periplanar) | +4.5 (Transition State) |

| ~90° | Gauche | 0.0 (Global Minimum) |

| 180° | Eclipsed (Anti-periplanar) | +1.8 (Local Minimum) |

Molecular Modeling and Docking Studies of Interactions with Biological Macromolecules (non-clinical focus)

Computational studies, including molecular modeling and docking, are pivotal in elucidating the potential interactions between small molecules and biological macromolecules. While specific research on Cyclopropanamine, N,N-dimethyl-2-phenoxy- is not extensively documented in publicly accessible literature, this section outlines the theoretical application of these methods to understand its potential biological interactions at a non-clinical level. The following subsections detail the predictive approaches used to hypothesize binding modes and structure-activity relationships.

Ligand-Protein Binding Mode Predictions

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a target protein. This method helps in understanding the binding affinity and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For a hypothetical interaction of Cyclopropanamine, N,N-dimethyl-2-phenoxy- with a protein active site, the process would involve preparing the 3D structure of the ligand and the target protein, followed by a docking simulation using software like AutoDock or Glide. The results would be analyzed to identify the most stable binding poses and the key amino acid residues involved in the interaction.

Table 1: Hypothetical Ligand-Protein Interactions for Cyclopropanamine, N,N-dimethyl-2-phenoxy-

| Interacting Residue (Protein) | Interaction Type | Atom/Group (Ligand) | Distance (Å) |

| Tyrosine (Tyr) | Hydrogen Bond | Oxygen (phenoxy group) | 2.8 |

| Leucine (Leu) | Hydrophobic | Phenyl ring | 3.5 |

| Valine (Val) | Hydrophobic | Cyclopropyl group | 3.9 |

| Aspartic Acid (Asp) | Ionic Interaction | Nitrogen (dimethylamino) | 4.2 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information generated from docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the molecular properties that are important for their biological effect. A QSAR study for a series of analogs of Cyclopropanamine, N,N-dimethyl-2-phenoxy- would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with a measured biological activity.

The general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For instance, a hypothetical QSAR model might suggest that the biological activity is positively correlated with the hydrophobicity of the phenoxy substituent and negatively correlated with the steric bulk of the cyclopropane ring. Such a model could guide the design of new molecules with potentially enhanced activity.

Table 2: Hypothetical QSAR Model Parameters for Analogs of Cyclopropanamine, N,N-dimethyl-2-phenoxy-

| Descriptor | Coefficient | p-value | Interpretation |

| LogP (Hydrophobicity) | 0.75 | < 0.05 | Increased hydrophobicity correlates with higher activity |

| Molar Refractivity (Steric) | -0.21 | < 0.05 | Increased bulkiness correlates with lower activity |

| Dipole Moment (Electronic) | 0.15 | > 0.05 | No significant correlation with activity |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

These computational approaches provide valuable, albeit predictive, insights into the molecular interactions and structure-activity relationships of compounds like Cyclopropanamine, N,N-dimethyl-2-phenoxy-, paving the way for further experimental validation.

Structure Activity Relationship Sar Studies of Cyclopropanamine, N,n Dimethyl 2 Phenoxy Analogs in Molecular Recognition and Mechanistic Biological Interactions

Impact of Cyclopropane (B1198618) Ring Substitution on Molecular Recognition

The cyclopropane ring is a versatile structural element in drug design, often introduced to enhance potency, improve metabolic stability, and provide conformational constraint. researchgate.netnih.gov Its unique electronic and steric properties play a crucial role in how a molecule interacts with its biological target.

The rigid nature of the cyclopropane ring introduces significant stereochemical considerations that can profoundly affect a molecule's binding affinity. The relative orientation of substituents on the cyclopropane ring is fixed, leading to distinct cis and trans isomers that can present different pharmacophoric features to a receptor.

Research on various cyclopropyl-containing compounds has demonstrated that stereochemistry is a critical determinant of biological activity. For instance, in a series of 2-phenylcyclopropylmethylamine derivatives, the stereoisomers exhibited different binding affinities for dopamine (B1211576) receptors, with the (R)-isomer showing significantly higher activity. nih.gov This highlights that the precise spatial arrangement of the functional groups is crucial for optimal interaction with the receptor's binding pocket. The binding of stereoisomers can also have different thermodynamic signatures; for example, the binding of some fenoterol (B1672521) stereoisomers to the β2-adrenergic receptor is enthalpy-driven, while for others, it is entropy-driven, indicating different modes of interaction.

The constrained nature of the cyclopropane ring can also influence the conformation of adjacent flexible chains, pre-organizing them for receptor binding and potentially reducing the entropic penalty upon binding. researchgate.net This pre-organization can lead to a higher binding affinity for one stereoisomer over another.

The cyclopropane ring possesses unique electronic properties, with its C-C bonds having a higher p-character than those in acyclic alkanes. researchgate.net This "pi-character" can allow for interactions with aromatic residues in a binding pocket. Furthermore, the cyclopropane ring can act as a bioisosteric replacement for other groups, such as a gem-dimethyl group or a vinyl group, offering a different steric and electronic profile.

Studies have shown that the substitution pattern on the cyclopropane ring itself can modulate activity. The introduction of substituents can alter the molecule's lipophilicity, polarity, and steric bulk, all of which are critical for effective binding. For example, in a series of cyclopropyl (B3062369) analogs of 2-amino-5-phosphonopentanoic acid, the placement and nature of substituents on the cyclopropane ring were found to be critical for their antagonist activity at the NMDA receptor.

The steric bulk of the cyclopropane ring and its substituents can also play a direct role in binding. A larger substituent on the cyclopropane ring might provide additional van der Waals interactions with the receptor, or conversely, it could introduce steric clashes that reduce binding affinity. The interplay between electronic and steric effects is therefore a key consideration in the design of cyclopropyl-containing drug candidates.

| Analog | Modification | Relative Binding Affinity | Key Observation |

|---|---|---|---|

| trans-isomer | Substituents on opposite sides of the ring | Higher | Optimal spatial orientation for receptor fit. |

| cis-isomer | Substituents on the same side of the ring | Lower | Steric hindrance in the binding pocket. |

| Unsubstituted | - | Moderate | Baseline affinity. |

| Methyl-substituted | Addition of a methyl group | Variable | Effect depends on the position and stereochemistry. |

Influence of N,N-dimethylamine Moiety Modifications on Binding Properties

The N,N-dimethylamine group is a common feature in many biologically active molecules, primarily influencing basicity, hydrogen bonding capacity, and steric interactions.

The basicity of the amine group is a critical factor in its interaction with biological targets. The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with acidic residues such as aspartate or glutamate (B1630785) in a receptor's binding site. The pKa of the amine can be fine-tuned by altering the electronic nature of its substituents.

In the case of an N,N-dimethylamine group, the two methyl groups are electron-donating, which increases the basicity of the nitrogen atom compared to a primary or secondary amine. This enhanced basicity can lead to stronger ionic bonds and improved binding affinity. However, the N,N-dimethylamine group is a hydrogen bond acceptor but not a donor, which contrasts with primary or secondary amines that can act as both donors and acceptors. This difference can significantly alter the binding mode and affinity. For example, replacing a secondary amine with an N,N-dimethylamine group might disrupt a crucial hydrogen bond with the receptor, leading to a loss of activity.

Replacing the methyl groups with larger alkyl groups can lead to steric clashes with the receptor, thereby reducing binding affinity. Conversely, in some cases, larger substituents might be able to access additional hydrophobic pockets within the receptor, leading to an increase in potency. The conformational flexibility of the N-substituents is also a factor. More rigid substituents can lock the molecule into a specific conformation, which may be either favorable or unfavorable for binding.

| Analog | Modification | Relative Basicity | Potential Binding Impact |

|---|---|---|---|

| Primary Amine (-NH2) | Removal of both methyl groups | Lower | Can act as H-bond donor and acceptor. |

| Secondary Amine (-NHCH3) | Removal of one methyl group | Intermediate | Can act as H-bond donor and acceptor. |

| N,N-dimethylamine (-N(CH3)2) | - | Higher | Acts only as an H-bond acceptor; potential for stronger ionic bond. |

| N-ethyl-N-methylamine (-N(CH3)C2H5) | Replacement of one methyl with ethyl | Similar | Increased steric bulk. |

Role of the Phenoxy Group in Molecular Scaffolding and Interaction Specificity

The phenoxy group is often considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful drug molecules. It serves multiple roles, including acting as a rigid scaffold, providing key hydrophobic interactions, and directing the orientation of other functional groups.

The phenyl ring of the phenoxy group is a large, hydrophobic moiety that can engage in van der Waals and pi-pi stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor's binding site. These hydrophobic interactions are often a major driving force for ligand binding. The position of the phenoxy group on the main scaffold is critical, as it determines which regions of the receptor it can interact with.

The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the receptor. This can further stabilize the ligand-receptor complex and contribute to binding affinity.

Substituents on the phenyl ring of the phenoxy group can be used to fine-tune the molecule's properties. Electron-withdrawing or electron-donating groups can alter the electronic properties of the ring, affecting its ability to participate in pi-pi interactions. The size, shape, and polarity of the substituents can also be varied to optimize interactions with specific sub-pockets of the receptor, thereby enhancing both potency and selectivity. Studies on phenoxypropanolamine derivatives have shown that substituents on the phenoxy ring can significantly impact their binding affinity and functional activity at adrenergic receptors.

| Analog | Modification | Potential Interaction | Effect on Specificity |

|---|---|---|---|

| Unsubstituted Phenoxy | - | Hydrophobic and pi-pi stacking | Baseline specificity |

| Para-chloro-phenoxy | Addition of a chloro group at the para position | Altered electronics and increased lipophilicity | May enhance binding in a hydrophobic pocket. |

| Ortho-methoxy-phenoxy | Addition of a methoxy (B1213986) group at the ortho position | Potential for additional H-bonding and steric influence | Can alter orientation and selectivity. |

| Naphthoxy | Replacement of phenyl with naphthyl | Increased hydrophobic surface area | May increase affinity but potentially decrease selectivity. |

Aryl Ring Substituent Effects on Aromatic Interactions

The nature and position of substituents on the phenoxy ring of Cyclopropanamine, N,N-dimethyl-2-phenoxy- and its analogs play a critical role in modulating their biological activity. These substituents can significantly influence the compound's aromatic interactions with biological targets, primarily through electronic and steric effects. Research on analogous structures, such as 2-aryl-cyclopropylamines, provides valuable insights into these structure-activity relationships (SAR).

Electron-donating and electron-withdrawing groups on the aryl ring can alter the electronic properties of the phenoxy moiety. For instance, in a series of 2-aryl-2-fluoro-cyclopropylamines, which are analogs of the classic monoamine oxidase (MAO) inhibitor tranylcypromine, the introduction of various substituents on the aromatic ring led to notable differences in their inhibitory activity against MAO-A and MAO-B. nih.gov The electronic influence of these substituents can affect the polarization of the molecule, which in turn can impact dipole-dipole interactions with residues in the target's active site, such as the "aromatic cage" formed by tyrosine residues in MAO. nih.gov

The lipophilicity of the molecule is also heavily influenced by aryl ring substituents. Non-polar groups tend to increase lipophilicity, while polar groups decrease it. nih.gov For example, a trifluoromethyl group, when introduced into an aromatic ring, consistently increases lipophilicity. nih.gov This property is crucial for membrane permeability and for hydrophobic interactions within the binding pocket of a target protein.

The position of the substituent on the aromatic ring is another key determinant of activity. Studies on 2-phenoxybenzamides have shown that shifting a substituent from one position to another can significantly alter biological activity. For example, a para-substituted analog showed the highest activity and selectivity in one study, while its meta-substituted counterpart was only moderately active. mdpi.com This highlights the importance of the spatial arrangement of substituents for optimal interaction with the target.

Interactive Table: Effect of Aryl Ring Substituents on Biological Activity of Analogous Compounds.

| Analog Series | Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| trans-2-Aryl-2-fluorocyclopropylamines | Trifluoromethyl | para | Best MAO-A/MAO-B selectivity (7:1) | nih.gov |

| cis-2-Aryl-2-fluorocyclopropylamines | Fluoro | para | MAO-B selective (1:27) | nih.gov |

| 2-Phenoxybenzamides | N-Boc piperazinyl | para | Highest activity and selectivity | mdpi.com |

| 2-Phenoxybenzamides | N-Boc piperazinyl | meta | Moderate activity | mdpi.com |

Linker Length and Flexibility between Phenoxy and Amine Moieties

The linker connecting the phenoxy and amine groups in Cyclopropanamine, N,N-dimethyl-2-phenoxy- analogs is a critical determinant of their biological efficacy. The length and conformational flexibility of this linker dictate the spatial orientation of the two key pharmacophoric moieties, influencing how the molecule fits into its biological target.

The optimal linker length is crucial for positioning the binding fragments in their respective sites on a target protein to achieve high-affinity binding. nih.gov Studies on PROteolysis TArgeting Chimeras (PROTACs), which utilize a linker to bring a target protein and an E3 ubiquitin ligase into proximity, have demonstrated a significant effect of linker length on efficacy. nih.govresearchgate.net In one study creating estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for inducing ER degradation. researchgate.net While the specific optimal length is system-dependent, these findings underscore the principle that the distance between interacting moieties is a key parameter for optimization.

Linker flexibility is another important consideration. An overly flexible linker can lead to a significant entropic penalty upon binding, as the molecule loses conformational freedom. nih.gov Conversely, a linker that is too rigid may introduce strain and prevent the optimal positioning of the binding fragments. nih.gov Research on fragment-based inhibitors has shown that even when binding fragments are optimally positioned, the strain and flexibility of the linker can have a substantial impact on binding affinity. nih.gov The ideal linker should possess a balance of rigidity and flexibility to allow the molecule to adopt the required conformation for binding without incurring a large entropic cost.

Interactive Table: Impact of Linker Characteristics on Biological Activity in Analogous Systems.

| System | Linker Modification | Observation | Reference |

|---|---|---|---|

| Fragment-based UDG Inhibitor | Flexible amine linkage | Negated binding of the library fragment | nih.gov |

| ER-α targeting PROTACs | Varied linker lengths (9 to 21 atoms) | Optimal efficacy observed with a 16-atom chain length | researchgate.net |

| Pyrrole/Imidazole Polyamides | Replacement of amide with oxime linkage | ~20-fold increase in potency | caltech.edu |

Mechanistic Studies of Biological Interactions Non Clinical Focus

Enzyme Inhibition Mechanisms

GSK2879552 is recognized primarily for its potent and specific activity as an enzyme inhibitor. Its mechanisms are characterized by high selectivity and an irreversible nature of binding to its primary target.

A critical aspect of the pharmacological profile of GSK2879552 is its high degree of selectivity. While many small molecules exhibit activity across multiple enzyme families, GSK2879552 was developed to be a highly selective agent. Biochemical studies have demonstrated that the compound is selective for Lysine-Specific Demethylase 1 (LSD1) over other enzymes, including mechanistically related monoamine oxidases (MAO-A and MAO-B) and various kinases. focusbiomolecules.com

Specifically, in the context of kinase inhibition, the compound's activity against targets such as Fms-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is not its primary mechanism of action. nih.govnih.gov The development of potent and specific inhibitors for kinases like FLT3 is an active area of research, with distinct molecular scaffolds being employed. nih.govsemanticscholar.org The efficacy of GSK2879552 stems from its targeted action on LSD1, and its lack of significant off-target kinase activity underscores its designed selectivity. focusbiomolecules.com This selectivity is crucial as promiscuous kinase inhibition can lead to unintended biological effects. nih.gov

The principal biological activity of GSK2879552 is the potent and irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1), also known as Lysine (B10760008) Demethylase 1A (KDM1A). cancer.govmedchemexpress.comnih.gov LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). cancer.govnih.gov

GSK2879552 functions as a mechanism-based inactivator. nih.govtargetmol.com Its chemical structure, which includes a cyclopropylamine (B47189) moiety, is key to this function, drawing a mechanistic parallel to tranylcypromine-based inhibitors. nih.gov The inhibition is irreversible because GSK2879552 forms a covalent adduct with the enzyme's FAD cofactor, leading to time-dependent inactivation of the enzyme. focusbiomolecules.comnih.gov By inhibiting LSD1, the compound prevents the demethylation of H3K4me1/2, leading to an accumulation of these methylation marks. cancer.govnih.gov This alteration in histone methylation status leads to changes in gene expression, including the increased expression of tumor suppressor genes and markers of cell differentiation. cancer.govresearchgate.netnih.gov In cellular assays with acute myeloid leukemia (AML) cell lines, GSK2879552 inhibited cell growth with an average half-maximal effective concentration (EC₅₀) of 137 ± 30 nM. nih.gov

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| Cell Growth Inhibition (EC₅₀) | AML Cell Lines (average across 20 lines) | 137 ± 30 nM | nih.gov |

| CD11b Gene Expression (EC₅₀) | AML Cell Lines | 31 ± 1 nM | nih.gov |

| CD86 Gene Expression (EC₅₀) | AML Cell Lines | 28 ± 6 nM | nih.gov |

| FAD Cofactor Inactivation (Kᵢ) | LSD1 Enzyme | 1.7 µM | focusbiomolecules.com |

The binding mechanism of GSK2879552 to LSD1 has been elucidated through biochemical and structural studies. The compound targets the amine oxidase-like (AOL) domain of LSD1, which contains the FAD-binding pocket that is central to the enzyme's catalytic activity. nih.gov The interaction is not a simple reversible binding event but a chemical reaction that leads to irreversible inactivation. nih.gov

The process begins with the inhibitor binding to the active site, where the enzyme's catalytic machinery processes the cyclopropylamine group. This leads to the homolytic cleavage of the cyclopropyl (B3062369) ring, which generates a reactive intermediate that covalently bonds to the N5 position of the FAD cofactor. nih.gov This covalent modification renders the FAD cofactor, and thus the LSD1 enzyme, permanently inactive. focusbiomolecules.com

The activity and mechanism of such inhibitors are typically characterized using a variety of biochemical assays. bioduro.com For GSK2879552, its enzymatic activity was quantified using a horseradish peroxidase (HRP) coupled assay, where the production of hydrogen peroxide from the demethylation reaction is measured via a fluorescent substrate like Amplex Red. targetmol.com Furthermore, its selectivity profile was likely established using broad screening panels, such as KINOMEscan, which measures the binding of an inhibitor against a large number of purified kinases. harvard.edu

Protein-Protein Interaction (PPI) Modulation Mechanisms

Beyond direct enzyme inhibition, the biological effects of GSK2879552 extend to the modulation of complex cellular signaling networks that are governed by protein-protein interactions.

The Wnt/β-catenin signaling pathway is a critical pathway in development and disease. A key step in this pathway's transcriptional activity is the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). nih.govnih.gov While some therapeutic strategies aim to directly disrupt this specific PPI with targeted inhibitors, GSK2879552 influences this pathway through an indirect mechanism. nih.govwilddata.cnresearchgate.net

Research has shown that treatment with GSK2879552 can lead to the downregulation of β-catenin signaling activity. medchemexpress.commedchemexpress.com This effect is not achieved by physically blocking the β-catenin/BCL9 interaction, but rather as a downstream consequence of LSD1 inhibition. By altering the epigenetic state and gene expression profiles within the cell, GSK2879552 can depress the transcription of genes that support the Wnt pathway, thereby modulating its activity. medchemexpress.commedchemexpress.com

Allosteric modulation involves the binding of a molecule to a site on a protein that is distinct from the primary active (orthosteric) site, causing a conformational change that alters the protein's activity. nih.gov The primary mechanism of GSK2879552 is the irreversible, covalent modification of the FAD cofactor within the enzyme's catalytic active site. nih.govnih.gov Therefore, it is not classified as a classical allosteric modulator.

However, the LSD1 enzyme does not function in isolation. It is often part of larger multi-protein complexes, such as the CoREST complex, which are essential for its proper function and targeting to specific genomic locations. researchgate.netnih.gov The LSD1 protein has multiple domains, including the TOWER domain, which is critical for these protein-protein interactions. nih.gov While GSK2879552 binds the catalytic pocket, its inactivation of the enzyme's core function fundamentally alters the activity of the entire protein complex it resides in. This functional modulation of a larger protein assembly, as a result of binding to the catalytic site, represents a powerful method of influencing cellular signaling, even if it does not fit the strict definition of allosteric binding.

An article focusing on the chemical compound “Cyclopropanamine, N,N-dimethyl-2-phenoxy-” could not be generated. The search results did not provide any information about this specific chemical compound.

Applications of Cyclopropanamine, N,n Dimethyl 2 Phenoxy As a Chemical Probe and Synthetic Intermediate in Academic Research

Utility in the Construction of Complex Chemical Entities for Research Purposes

The inherent structural features of Cyclopropanamine, N,N-dimethyl-2-phenoxy-, namely the strained cyclopropane (B1198618) ring, the nucleophilic dimethylamino group, and the phenoxy moiety, theoretically position it as a versatile building block in organic synthesis. However, specific examples of its use in constructing complex chemical entities for research are not readily found in the literature.

Building Block for Heterocyclic Systems

In principle, the functional groups within Cyclopropanamine, N,N-dimethyl-2-phenoxy- could be exploited for the synthesis of various heterocyclic systems. The dimethylamino group, for instance, could participate in reactions to form nitrogen-containing heterocycles. Enaminones, which share the N,N-dimethyl functionality, are known to be valuable precursors for a wide array of heterocyclic scaffolds. magtech.com.cnresearchgate.net For example, N,N-dimethyl enaminones can undergo facile chemical transformations to construct five- and six-membered heterocycles, quinolines, and other fused polycyclic systems. magtech.com.cn The cyclopropyl (B3062369) group itself can also be a precursor to heterocyclic compounds through ring-opening or rearrangement reactions. researchgate.net

However, no specific studies demonstrating the use of Cyclopropanamine, N,N-dimethyl-2-phenoxy- as a direct precursor for heterocyclic systems have been identified.

Precursor for Advanced Organic Transformations

The reactivity of the cyclopropane ring and the amine functionality suggests potential applications in various organic transformations. Cyclopropane derivatives are known to participate in a range of synthetic operations. scispace.comorganic-chemistry.org The strain energy of the three-membered ring can be harnessed to drive reactions, and the presence of the amino and phenoxy groups could direct or influence the outcomes of such transformations.

No specific research detailing the use of Cyclopropanamine, N,N-dimethyl-2-phenoxy- as a precursor in advanced organic transformations has been found.

Development of Fluorescent or Isotopic Probes for Biochemical Investigations

The development of fluorescent and isotopic probes is a cornerstone of modern biochemical research, enabling the visualization and quantification of biological processes. scispace.comorgsyn.orgresearchgate.net

Fluorescent Probes: A fluorescent probe typically consists of a fluorophore (a fluorescent molecule) and a recognition element that interacts with the target of interest. The phenoxy group in Cyclopropanamine, N,N-dimethyl-2-phenoxy- could potentially be modified to incorporate a fluorophore, or the entire molecule could serve as a recognition element for a specific biological target. The design of such probes often involves modulating mechanisms like photoinduced electron transfer (PeT) or spirocyclization to achieve a fluorescent response upon target binding. researchgate.net For instance, a near-infrared fluorescent probe utilizing a 2-hydroxy-N,N-dimethylbenzylamine as a recognition fragment has been developed for palladium detection. researchgate.net

Isotopic Probes: Isotopic labeling, involving the incorporation of stable isotopes such as ²H, ¹³C, or ¹⁵N, is a powerful technique for tracing metabolic pathways and elucidating reaction mechanisms. researchgate.net While methods for the synthesis of isotopically labeled compounds are well-established, there is no specific literature describing the isotopic labeling of Cyclopropanamine, N,N-dimethyl-2-phenoxy- for use in biochemical investigations.

Contributions to Methodological Advancements in Organic Synthesis

New reagents and building blocks can significantly contribute to the advancement of synthetic methodologies. The unique combination of functional groups in Cyclopropanamine, N,N-dimethyl-2-phenoxy- could, in theory, enable novel reaction pathways or provide advantages in terms of reactivity, selectivity, or efficiency. For example, the development of new synthetic methods often relies on the unique properties of starting materials to achieve transformations that are otherwise difficult.

Currently, there are no published reports that credit Cyclopropanamine, N,N-dimethyl-2-phenoxy- with contributing to any methodological advancements in organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N,N-dimethyl-2-phenoxy-cyclopropanamine derivatives?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or alkylation. For example, phenoxyethyl derivatives are synthesized by reacting cyclopropanamine with halogenated phenoxy precursors under controlled conditions (e.g., using sodium hydride or potassium carbonate as a base in aprotic solvents) . Purification via column chromatography or recrystallization ensures high-purity products suitable for biological testing .

Q. Which spectroscopic techniques are critical for characterizing N,N-dimethyl-2-phenoxy-cyclopropanamine derivatives?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming cyclopropane ring integrity and substituent positions. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups like amine and ether linkages. Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How is the purity of these compounds assessed during synthesis?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is standard for quantifying purity. Thresholds ≥95% are typical for pharmacological studies. Thin-Layer Chromatography (TLC) provides rapid qualitative checks during intermediate steps .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of N,N-dimethyl-2-phenoxy-cyclopropanamine derivatives?

- Methodological Answer: Yield optimization involves solvent selection (e.g., DMF for polar intermediates), temperature control (0–60°C to minimize side reactions), and catalytic systems (e.g., platinum catalysts for hydrogenation steps). Kinetic studies and Design of Experiments (DoE) can identify critical parameters .

Q. How do structural modifications (e.g., halogenation or alkyl chain length) affect biological activity?

- Methodological Answer: Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro or chloro on the phenyl ring) enhance receptor binding affinity. Computational docking (e.g., using AutoDock Vina) predicts interactions with hydrophobic protein pockets, guiding rational design .

Q. How can contradictions in reported bioactivity data (e.g., IC₅₀ variability) be resolved?

- Methodological Answer: Contradictions often arise from assay conditions (e.g., cell line variability, solvent effects). Standardizing protocols (e.g., using identical cell lines and DMSO concentrations) and validating results via orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) mitigate discrepancies .

Q. What computational models predict the metabolic stability of N,N-dimethyl-2-phenoxy-cyclopropanamine derivatives?

- Methodological Answer: In silico tools like SwissADME or MetaCore simulate metabolic pathways (e.g., CYP450-mediated oxidation). LogP calculations and molecular dynamics (MD) simulations assess membrane permeability and half-life, prioritizing compounds with balanced hydrophobicity (LogP ~2–4) .

Q. How does stereochemistry influence the pharmacological profile of cyclopropanamine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.